4-Fluoro-5-(trifluoromethoxy)-1H-benzimidazole
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Overview
Description
4-Fluoro-5-(trifluoromethoxy)-1H-benzimidazole is a fluorinated benzimidazole derivative. Compounds containing fluorine atoms are of significant interest in various fields due to their unique chemical and physical properties. The presence of fluorine atoms can enhance the stability, lipophilicity, and bioavailability of compounds, making them valuable in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-(trifluoromethoxy)-1H-benzimidazole typically involves the introduction of fluorine atoms into the benzimidazole core. One common method is the electrophilic fluorination of a suitable benzimidazole precursor. This can be achieved using reagents such as xenon difluoride or elemental fluorine under controlled conditions to ensure regioselectivity and yield optimization .
Industrial Production Methods
Industrial production of fluorinated benzimidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and safety. These reactors allow precise control over reaction parameters such as temperature, pressure, and reagent concentration, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-(trifluoromethoxy)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while nucleophilic substitution can introduce various functional groups at the fluorinated positions .
Scientific Research Applications
4-Fluoro-5-(trifluoromethoxy)-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with enhanced thermal and chemical stability.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-(trifluoromethoxy)-1H-benzimidazole involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-5-(trifluoromethoxy)-2-pyridinamine
- 4-(Trifluoromethoxy)benzyl trichloroacetimidate
- 2,2-bis(trifluoromethyl)-4-fluoro-5-trifluoromethoxy-1,3-dioxole
Uniqueness
4-Fluoro-5-(trifluoromethoxy)-1H-benzimidazole is unique due to its benzimidazole core, which imparts distinct electronic and steric properties compared to other fluorinated heterocycles. This uniqueness makes it a valuable scaffold for the development of novel compounds with diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H4F4N2O |
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Molecular Weight |
220.12 g/mol |
IUPAC Name |
4-fluoro-5-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H4F4N2O/c9-6-5(15-8(10,11)12)2-1-4-7(6)14-3-13-4/h1-3H,(H,13,14) |
InChI Key |
NEFIKZZVKXYHPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)F)OC(F)(F)F |
Origin of Product |
United States |
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